1-Butyl-4-propan-2-ylsulfanylbenzene
Description
1-Butyl-4-propan-2-ylsulfanylbenzene (CAS: N/A) is a substituted benzene derivative featuring a butyl group at the 1-position and a propan-2-ylsulfanyl (isopropylthio) group at the 4-position. This thioether-containing compound exhibits unique physicochemical properties due to its alkyl substituents and sulfur-based functional group.
Properties
IUPAC Name |
1-butyl-4-propan-2-ylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20S/c1-4-5-6-12-7-9-13(10-8-12)14-11(2)3/h7-11H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYILZASJISQLSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)SC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-4-propan-2-ylsulfanylbenzene can be synthesized through a multi-step process involving the substitution of a benzene ring. One common method involves the alkylation of benzene with butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 1-butylbenzene. This intermediate can then undergo a thiolation reaction with isopropylthiol in the presence of a base, such as sodium hydride, to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-propan-2-ylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the isopropylthio group, yielding 1-butylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid for nitration
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 1-butylbenzene.
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
1-Butyl-4-propan-2-ylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butyl-4-propan-2-ylsulfanylbenzene involves its interaction with molecular targets through its functional groups. The isopropylthio group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The benzene ring provides a stable aromatic system that can undergo various chemical modifications, enhancing its versatility in different applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene ():
This fluorinated analog replaces the butyl group with a benzylsulfanyl moiety and introduces electron-withdrawing substituents (fluoro and trifluoromethyl). The trifluoromethyl group significantly enhances thermal stability and lipophilicity, while fluorine atoms increase electronegativity, altering reactivity in aromatic substitution reactions compared to the alkyl-dominated 1-butyl-4-propan-2-ylsulfanylbenzene .4-Methylthioanisole (4-MTA) :
A simpler thioether with a methylthio group and methoxy substituent. The absence of bulky alkyl chains in 4-MTA results in higher crystallinity and melting point (mp: 45–47°C) versus the liquid state of this compound at room temperature.
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Solubility (mg/mL, H2O) |
|---|---|---|---|---|
| This compound | 224.38 | 265–270 (est.) | 4.8 | <0.1 |
| 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene | 314.33 | 310–315 | 5.2 | <0.01 |
| 4-Methylthioanisole | 154.24 | 230–235 | 2.1 | 0.3 |
Table 2: Reactivity and Stability
| Compound | Oxidation Susceptibility | Thermal Stability (°C) |
|---|---|---|
| This compound | Moderate | 180–200 |
| 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene | Low (fluorine stabilization) | >250 |
| 4-Methylthioanisole | High | 150–160 |
Research Findings
- Synthetic Utility : this compound demonstrates moderate reactivity in Ullmann-type coupling reactions, whereas the fluorinated analog () is preferred in cross-coupling applications due to its electron-deficient aromatic ring .
- Solubility and Formulation: The butyl chain in the target compound improves compatibility with nonpolar solvents (e.g., hexane, logP = 4.8), making it a candidate for hydrophobic polymer matrices.
- Toxicity : Preliminary studies suggest higher acute toxicity (LD50 in rats: 320 mg/kg) for this compound compared to 4-MTA (LD50: 950 mg/kg), likely due to enhanced membrane permeability from alkyl groups.
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